![molecular formula C23H24F3N3 B12603220 2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline CAS No. 918481-32-0](/img/structure/B12603220.png)
2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline is a complex organic compound that features a quinoline core structure substituted with a piperazine ring and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic conditions to form the quinoline ring. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with a piperazine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where different substituents can be introduced using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as alkyl halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups onto the piperazine ring.
Scientific Research Applications
2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-[(4-{2-[2-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-ol: Similar structure but with an ethan-1-ol group instead of a quinoline ring.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethylphenyl group but lacks the piperazine and quinoline components.
Uniqueness
The uniqueness of 2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline lies in its combination of a quinoline core with a piperazine ring and a trifluoromethylphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
918481-32-0 |
|---|---|
Molecular Formula |
C23H24F3N3 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[[4-[2-[2-(trifluoromethyl)phenyl]ethyl]piperazin-1-yl]methyl]quinoline |
InChI |
InChI=1S/C23H24F3N3/c24-23(25,26)21-7-3-1-5-18(21)11-12-28-13-15-29(16-14-28)17-20-10-9-19-6-2-4-8-22(19)27-20/h1-10H,11-17H2 |
InChI Key |
QRLMJLDCXCNQCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2C(F)(F)F)CC3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)-](/img/structure/B12603142.png)

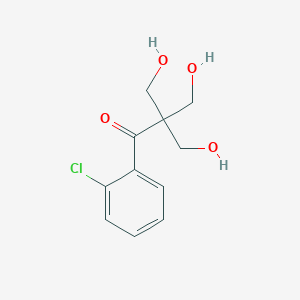
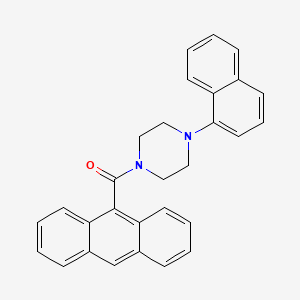
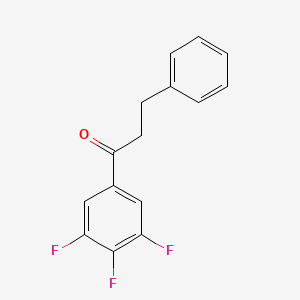
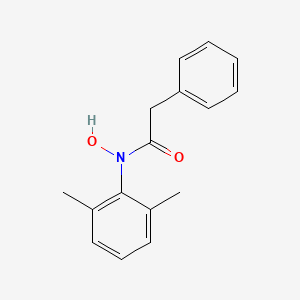
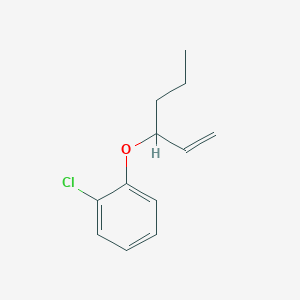
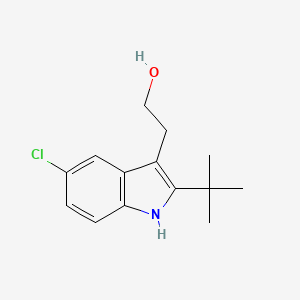
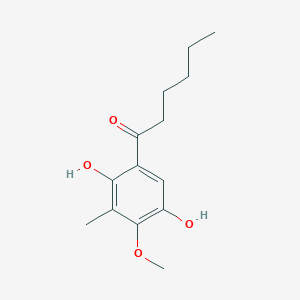
![{2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12603186.png)
![2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline](/img/structure/B12603198.png)
![2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione](/img/structure/B12603200.png)
![2-Bromo-5-[5-[5-[5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12603205.png)
![6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine](/img/structure/B12603211.png)
